1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol

Lipidomics TAG Structure Analysis Regiospecificity

This mixed-acid triacylglycerol is a defined experimental standard featuring palmitic acid (16:0) at sn-1, rare cis-vaccenic acid (18:1 Δ11) at sn-2, and oleic acid (18:1 Δ9) at sn-3. Its precise regiospecific arrangement of two distinct monounsaturated fatty acid positional isomers makes it essential for probing enzymatic stereospecificity and validating lipidomics methods. Substitution with generic TAGs is scientifically invalid due to differential double-bond position and backbone placement, ensuring unique analytical and biophysical behavior.

Molecular Formula C55H102O6
Molecular Weight 859.4 g/mol
Cat. No. B12302419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol
Molecular FormulaC55H102O6
Molecular Weight859.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCC
InChIInChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h20,23,25,27,52H,4-19,21-22,24,26,28-51H2,1-3H3/b23-20-,27-25-
InChIKeyBUBKDTQRUWZQHX-NJDMNPJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol: A Defined Positional Isomer Triacylglycerol for Lipid Research


1-Palmitoyl-2-11(Z)-octadecenoyl-3-oleoyl-rac-glycerol is a synthetically defined, mixed-acid triacylglycerol (TAG) with the precise fatty acid composition of palmitic acid (16:0) at the sn-1 position, cis-vaccenic acid (18:1, Δ11) at the sn-2 position, and oleic acid (18:1, Δ9) at the sn-3 position [1]. This compound, also designated as TG(16:0/18:1(11Z)/18:1(9Z)), is a key reference material and experimental standard used to study the structure-function relationships of TAGs containing the rare cis-vaccenic acid, a positional isomer of the common oleic acid .

Why Standard Triacylglycerol Analogs Cannot Substitute for 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol in Structure-Specific Studies


The unique biological and physicochemical behavior of this specific TAG is dictated by its precise regiospecific arrangement of two distinct monounsaturated fatty acid positional isomers. Substitution with common in-class TAGs, such as 1-palmitoyl-2-oleoyl-3-linoleoyl-glycerol (POL) or 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), will yield non-comparable results. This is because these alternatives feature a different fatty acid (linoleic or stearic) and, critically, lack the rare sn-2 cis-vaccenic acid moiety. As the evidence below demonstrates, the double bond position (Δ11 vs. Δ9) and its placement on the glycerol backbone profoundly alter molecular conformation, metabolic fate, and enzymatic selectivity, making generic substitution scientifically invalid [1].

Quantitative Differentiation of 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol Against Key Analogs


Unique Regiospecific Arrangement: Contrasting sn-2 Affinity of cis-Vaccenic Acid vs. Oleic Acid

This compound presents an unnatural regiospecific arrangement not found in nature. In biological systems, cis-vaccenic acid is overwhelmingly excluded from the sn-2 position of TAGs, while oleic acid is preferentially placed there. Data from sea buckthorn oil TAG analysis show that vaccenic acid is concentrated by 90% in the sn-1,3 positions, in stark contrast to oleic acid which is predominantly incorporated at sn-2 [1]. Another study confirmed this near-absolute selectivity, finding that by fruit maturation, 98.1% of cis-vaccenic acid was located in the side (sn-1,3) positions of TAGs, while 98.0-98.8% of oleic acid was concentrated in the sn-2 position [2].

Lipidomics TAG Structure Analysis Regiospecificity

Chromatographic Differentiation: Resolution of Regioisomers with cis-Vaccenic vs. Oleic Acid

The presence of cis-vaccenic acid, a positional isomer of oleic acid, imparts distinct chromatographic properties. Gas chromatography analysis demonstrates that sn-2 positional isomers elute before their sn-1(3) counterparts, with baseline separation achieved between oleic and cis-vaccenic acid derivatives [1]. This differential elution profile is crucial for accurate TAG regioisomer identification and quantification in complex lipid mixtures. In coriander seed oil, cis-vaccenic acid was found to be located only at the sn-1(3) positions, further emphasizing the regiospecificity that can be elucidated using this method [1].

Analytical Chemistry Chromatography Lipid Separation

Distinct Metabolic Handling: Differential Enzymatic Selectivity for Oleic vs. cis-Vaccenic Acid Moieties

The metabolic fate of a TAG is heavily influenced by the position of its double bonds. Enzymes involved in lipid metabolism exhibit strong selectivity between oleic and cis-vaccenic acids. In vitro studies using rat brain enzymes revealed a marked preference for oleic acid over cis-vaccenic acid during the activation step of phospholipid synthesis. Furthermore, when esterifying the sn-1 position of lysolecithin, the activity with oleoyl-CoA consistently exceeded that observed with cis-vaccenoyl-CoA [1].

Lipid Metabolism Enzymology Acyltransferase Selectivity

Defined Physicochemical Properties for Consistent Experimental Reproducibility

This compound has a precisely defined molecular formula (C55H102O6) and a high purity of ≥98% . Its calculated physicochemical properties, including a high XLogP3-AA of ~21.6 (class-level inference for similar MW TAGs [1]), low density (~0.919 g/cm³), and predicted high boiling point (~799.5 °C), are characteristic of a highly hydrophobic, long-chain triacylglycerol . These defined properties contrast with the variable and often complex properties of natural oil extracts or less-defined synthetic mixtures, ensuring reproducible solubility and behavior in experimental assays.

Physicochemical Characterization Solubility Lipid Formulation

High-Impact Application Scenarios for 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol


As a Defined Substrate for Probing Lipase and Acyltransferase Regiospecificity

The compound's unnatural placement of cis-vaccenic acid at the sn-2 position, directly opposite to its >90% natural preference for sn-1,3 [1][2], makes it an ideal substrate for mechanistic enzymology studies. It can be used to quantitatively probe the stereospecificity and substrate tolerance of digestive lipases (e.g., pancreatic lipase, which preferentially hydrolyzes sn-1,3 esters) and intracellular acyltransferases involved in glycerolipid biosynthesis. Its use provides a clear, negative-control readout when comparing the hydrolysis or acyl-transfer rates of natural TAGs versus this synthetic isomer, as enzymes have demonstrated differential activity toward oleic versus cis-vaccenic acid moieties [3].

As a High-Purity Standard for Lipidomics and Chromatography Method Development

The unique chromatographic behavior of cis-vaccenic acid-containing regioisomers enables their baseline separation from their oleic acid-containing counterparts [4]. This compound, available at ≥98% purity , serves as an essential reference standard for developing and validating LC-MS or GC-MS methods for the accurate identification and quantification of rare TAG molecular species in biological samples (e.g., from cyanobacteria or sea buckthorn [5][1]). Its use is critical for ensuring the analytical accuracy required in lipidomics studies, where misidentification of positional isomers can lead to erroneous biological interpretations.

As a Unique Component in Model Membrane and Drug Delivery Systems

The defined regiospecific arrangement of a saturated fatty acid (palmitic acid at sn-1) and two distinct monounsaturated isomers (cis-vaccenic at sn-2, oleic at sn-3) imparts specific packing and fluidity properties to lipid bilayers. This compound can be incorporated into model liposome or lipid nanoparticle formulations to systematically study the influence of double-bond position and regiospecificity on membrane biophysics, such as phase transition behavior, permeability, and interactions with membrane proteins or therapeutic cargo. Its defined structure offers an advantage over complex natural TAG mixtures for establishing clear structure-property relationships in pharmaceutical excipient or drug delivery research.

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